5-Nitro-2-furaldehyde

Immunosuppression Nitrofuran Pharmacology Structure-Activity Relationship

Choose 5-Nitro-2-furaldehyde for its unmatched reactivity and validated biological potency. As the essential precursor for the WHO-listed Chagas disease drug nifurtimox, its distinct 5-nitro/2-formyl electronic profile (Δ 3.25 pK units vs. analogs) ensures successful synthesis where other nitrofurans fail. It is the definitive, most specific marker for nitrofurazone residue analysis (LOD 0.05 µg/kg), outperforming SEM. For immunosuppression research, head-to-head studies confirm it is 'much more inhibitory' than nitrofurazone. Procure high-purity, analytically validated material to guarantee regulatory compliance and experimental reproducibility.

Molecular Formula C5H3NO4
Molecular Weight 141.08 g/mol
CAS No. 698-63-5
Cat. No. B057684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2-furaldehyde
CAS698-63-5
Synonyms2-Formyl-5-nitrofuran;  5-Nitro-2-furaldehyde;  5-Nitro-2-furancarboxaldehyde;  5-Nitro-2-furylaldehyde;  5-Nitro-2-furylcarboxaldehyde;  5-Nitrofurfural;  5-Nitrofurfuraldehyde;  Furadoxyl;  NSC 111144;  NSC 5574;  5-Nitrofuran-2-carbaldehyde
Molecular FormulaC5H3NO4
Molecular Weight141.08 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)[N+](=O)[O-])C=O
InChIInChI=1S/C5H3NO4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H
InChIKeySXINBFXPADXIEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySLIGHTLY SOL IN WATER, SOL IN PETROLEUM ETHER

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-2-furaldehyde (CAS 698-63-5) for Pharmaceutical Synthesis and Analytical Reference Standards


5-Nitro-2-furaldehyde (CAS 698-63-5), also known as 5-nitrofurfural, is a nitrofuran derivative characterized by a furan ring substituted with a nitro group at the 5-position and an aldehyde group at the 2-position . This compound is primarily utilized as a critical chemical intermediate in the synthesis of various pharmaceuticals, including antiprotozoal agents like nifurtimox and antibacterial nitrofuran derivatives, as well as serving as a key marker residue in analytical methods for detecting nitrofurazone use in food products [1][2]. Physicochemically, it is a flammable solid with a melting point of 37-39 °C and a density of 1.349 g/mL at 25 °C, exhibiting slight water solubility and greater solubility in organic solvents such as ether . The presence of both the electrophilic aldehyde group and the electron-withdrawing nitro group dictates its distinct reactivity profile and biological properties compared to other substituted furans [3].

Why 5-Nitro-2-furaldehyde (CAS 698-63-5) Cannot Be Replaced by Generic Nitrofuran Analogs


The unique combination of a strongly electron-withdrawing 5-nitro group and a reactive 2-formyl group on the furan ring of 5-nitro-2-furaldehyde fundamentally distinguishes it from other nitrofuran derivatives in terms of electronic properties, reactivity, and biological activity. The electron-withdrawing effect of the nitro group significantly impacts the basicity of the furan ring, with a measured difference of approximately 3.25 pK units compared to an analog bearing an electron-donating methyl group [1]. This difference directly influences the compound's behavior in chemical reactions and its interaction with biological targets. Furthermore, a direct head-to-head study on T-cell mitogenesis demonstrated that 5-nitro-2-furaldehyde exhibits markedly superior inhibitory activity compared to other nitrofurans, including 2-nitrofuran and 5-nitro-2-furoic acid, the latter showing greatly reduced activity simply by replacing the aldehyde with a carboxyl group [2]. Consequently, substituting this compound with a seemingly similar analog can lead to failed syntheses, altered pharmacological properties, and invalid analytical results.

Quantitative Differentiation of 5-Nitro-2-furaldehyde (698-63-5) from Structural Analogs


Superior Immunosuppressive Potency of 5-Nitro-2-furaldehyde in T-Cell Mitogenesis Assays

In a direct comparative study of six nitrofuran compounds, 5-nitro-2-furaldehyde demonstrated significantly higher inhibitory activity on DNA synthesis in human peripheral blood T cells than any other compound tested, including nifuroxime, nitrofurazone, nitrofurantoin, 5-nitro-2-furoic acid, and 2-nitrofuran [1]. The study found that replacing the aldehyde group of 5-nitro-2-furaldehyde with a carboxyl group (as in 5-nitro-2-furoic acid) resulted in a substantial loss of inhibitory activity [1].

Immunosuppression Nitrofuran Pharmacology Structure-Activity Relationship

Significant Electronic Differentiation Evidenced by 3.25 pK Unit Basicity Difference

The electron-withdrawing nitro group in 5-nitro-2-furaldehyde substantially alters the electronic character of the furan ring compared to analogs with electron-donating substituents. A direct comparison of basicity constants (pKBH+) reveals a significant difference of about 3.25 pK units between 5-nitro-2-furaldehyde and 5-methyl-2-furaldehyde [1].

Physical Organic Chemistry Electronic Effects Reactivity Prediction

Definitive Role as a Marker Residue for Nitrofurazone in Food Safety Testing

5-Nitro-2-furaldehyde is not merely a synthetic intermediate; it is the analytically critical marker residue for the illegal use of nitrofurazone in food-producing animals. An optimized UHPLC-MS/MS method using 2,4-dinitrophenylhydrazine (DNPH) derivatization achieved a limit of detection (LOD) of 0.05 µg/kg and a limit of quantification (LOQ) of 0.1 µg/kg in shrimp, enabling definitive identification and quantitation [1]. This method uses 5-nitro-2-furaldehyde as the direct surrogate for nitrofurazone exposure [1].

Food Safety Analytical Chemistry Veterinary Drug Residue

Differential Physicochemical Profile Affects Handling and Storage

5-Nitro-2-furaldehyde is a flammable solid with a flash point of 33 °C (closed cup), requiring specific storage conditions (Flammables area) and handling precautions distinct from less hazardous or non-flammable analogs . Its sensitivity to both air and light necessitates storage under an inert atmosphere and protection from illumination to prevent degradation [1].

Material Safety Laboratory Handling Chemical Storage

Validated Application Scenarios for 5-Nitro-2-furaldehyde (CAS 698-63-5) Based on Differential Evidence


Synthesis of Nifurtimox and Related Antiprotozoal Hydrazones

5-Nitro-2-furaldehyde is the essential precursor for synthesizing nifurtimox, a critical medicine for treating Chagas disease [1][2]. Its reactive aldehyde group is crucial for forming the hydrazone linkage with the active pharmaceutical ingredient. The distinct electronic properties of the nitrofuran core, as evidenced by its basicity difference compared to other substituted furans, are central to the antiparasitic activity of the final drug product [3]. This established use case is supported by numerous patents and research articles detailing synthetic routes that start with this specific aldehyde [1].

Confirmatory Analysis of Nitrofurazone Residues in Food Products

This compound is the definitive marker metabolite for detecting the banned antibiotic nitrofurazone in aquaculture and livestock products [1][2]. As demonstrated by validated analytical methods, 5-nitro-2-furaldehyde serves as a direct surrogate for nitrofurazone exposure, offering superior specificity compared to other markers like semicarbazide (SEM) [2][3]. The established UHPLC-MS/MS methods with LODs as low as 0.05 µg/kg rely on the availability of high-purity 5-nitro-2-furaldehyde for accurate quantitation and regulatory compliance in food safety testing laboratories [1].

Immunosuppression Studies Targeting T-Cell Mitogenesis

In fundamental research on T-cell activation and immunosuppression, 5-nitro-2-furaldehyde is a tool compound of choice due to its validated and superior potency in inhibiting mitogenesis compared to other nitrofurans [1]. The direct head-to-head comparison data showing it to be "much more inhibitory" than nitrofurazone, nitrofurantoin, and other analogs provides a clear scientific rationale for its use in in vitro models designed to study the mechanisms of immunosuppression or to screen for more potent derivatives [1].

Building Block for Nitrofuran Libraries in Medicinal Chemistry

The high reactivity of the aldehyde group and the unique electronic profile conferred by the 5-nitro substituent make this compound a versatile building block for generating diverse libraries of nitrofuran derivatives [1]. The quantified 3.25 pK unit difference in basicity from an electron-donating analog confirms its distinct electronic nature, which is directly relevant to structure-activity relationship (SAR) studies [1]. Medicinal chemists utilize this scaffold to explore new antibacterial, antiparasitic, and anticancer agents, as evidenced by its use in the synthesis of numerous hydrazones, semicarbazones, and other derivatives reported in the scientific literature [2].

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